molecular formula C9H12Cl2N2 B2546026 1-(6-Chloropyridin-2-yl)cyclobutanamine hydrochloride CAS No. 2411221-00-4

1-(6-Chloropyridin-2-yl)cyclobutanamine hydrochloride

Cat. No.: B2546026
CAS No.: 2411221-00-4
M. Wt: 219.11
InChI Key: RZOBRMXIAWHJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloropyridin-2-yl)cyclobutanamine hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2. It is a derivative of cyclobutanamine, where the amine group is substituted with a 6-chloropyridin-2-yl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-(6-Chloropyridin-2-yl)cyclobutanamine hydrochloride is widely used in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Preparation Methods

The synthesis of 1-(6-Chloropyridin-2-yl)cyclobutanamine hydrochloride typically involves the reaction of 6-chloropyridine-2-carboxylic acid with cyclobutanamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(6-Chloropyridin-2-yl)cyclobutanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols, forming new substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-2-yl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-(6-Chloropyridin-2-yl)cyclobutanamine hydrochloride can be compared with other similar compounds, such as:

    1-(6-Chloropyridin-3-yl)cyclobutanamine hydrochloride: This compound has a similar structure but with the chlorine atom at the 3-position of the pyridine ring. It may exhibit different chemical and biological properties due to this positional difference.

    Cyclobutanamine derivatives: Other derivatives of cyclobutanamine with different substituents can be compared to highlight the unique properties of this compound.

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.ClH/c10-8-4-1-3-7(12-8)9(11)5-2-6-9;/h1,3-4H,2,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXPBUYVKNGQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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